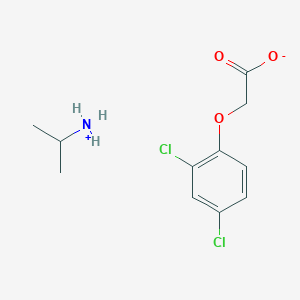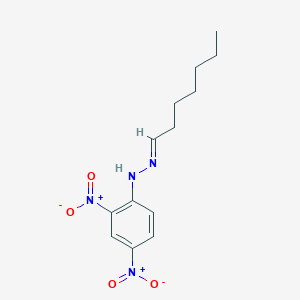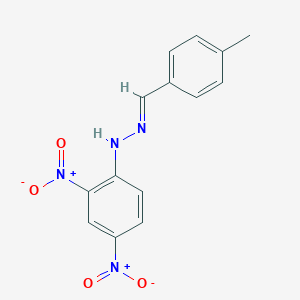
Benzaldehyde phenylhydrazone
Vue d'ensemble
Description
Benzaldehyde phenylhydrazone is a chemical compound with the formula C13H12N2 . It is also known by other names such as Benzalphenylhydrazine, Benzylidenephenylhydrazine, Diphenylhydrazone, and N-Phenyl-N’-benzylidenehydrazine .
Molecular Structure Analysis
The molecular structure of Benzaldehyde phenylhydrazone consists of 13 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . It has a molecular weight of 196.2478 . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
The formation of phenylhydrazone from benzaldehyde occurs in two steps: the formation of an aminomethanol intermediate and the dehydration of the aminomethanol to give the products of reaction .Physical And Chemical Properties Analysis
Benzaldehyde phenylhydrazone has a molecular weight of 196.25 . Its physical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique
1. Kinetics Study
- Application Summary: Benzaldehyde phenylhydrazone has been used in the study of formal kinetics, specifically in the formation and hydrolysis of the compound .
2. Thermochemistry Research
- Application Summary: Benzaldehyde phenylhydrazone has been studied for its thermochemical properties .
- Results or Outcomes: The standard enthalpy of formation of solid Benzaldehyde phenylhydrazone is -53.6 kJ/mol, and the standard enthalpy of combustion is -6777.2 kJ/mol .
3. Crystal Growth
4. Absorption Promoter
- Application Summary: Benzaldehyde, a key active compound of styrax, has been found to promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of the lipid bilayer, thereby enhancing membrane permeability .
- Methods of Application: Caco-2 transport experiments were used to investigate the transport rate. Molecular Dynamics Simulation analysis and fluorescence-anisotropy measurements were used to explore the underlying mechanism of absorption-promoting .
- Results or Outcomes: Benzaldehyde (50 μM) elevated the cumulative quantity of passively diffusion drugs with high hydrophilicity such as acyclovir and hydrochlorothiazide . Validation tests showed that benzaldehyde (140 mg/kg) remarkably increased the C max and AUC0-6 of acyclovir and hydrochlorothiazide in vivo .
5. Metal Complexes
- Application Summary: Benzaldehyde phenylhydrazone can react with certain metals to form metal complexes .
6. Absorption Promoter
- Application Summary: Benzaldehyde, a key active compound of styrax, has been found to promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of the lipid bilayer, thereby enhancing membrane permeability .
- Methods of Application: Caco-2 transport experiments were used to investigate the transport rate. Molecular Dynamics Simulation analysis and fluorescence-anisotropy measurements were used to explore the underlying mechanism of absorption-promoting .
- Results or Outcomes: Benzaldehyde (50 μM) elevated the cumulative quantity of passively diffusion drugs with high hydrophilicity such as acyclovir and hydrochlorothiazide . Validation tests showed that benzaldehyde (140 mg/kg) remarkably increased the C max and AUC0-6 of acyclovir and hydrochlorothiazide in vivo .
7. Metal Complexes
Safety And Hazards
Propriétés
IUPAC Name |
N-[(E)-benzylideneamino]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOAZQAXRONCCI-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde phenylhydrazone | |
CAS RN |
588-64-7 | |
| Record name | Benzaldehyde phenylhydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 2-phenylhydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde phenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















